molecular formula C23H27N3O5 B2678310 N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylbenzyl)ethanediamide CAS No. 896334-48-8

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylbenzyl)ethanediamide

Cat. No. B2678310
CAS RN: 896334-48-8
M. Wt: 425.485
InChI Key: WIQNNSZSCUZPMA-UHFFFAOYSA-N
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Description

The compound “N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N’-(2-methylbenzyl)ethanediamide” is a complex organic molecule. It contains several functional groups, including a benzodioxol group, a morpholine ring, and an ethanediamide group .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each targeting a specific functional group. The exact synthesis pathway would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure .


Chemical Reactions Analysis

This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. These could include reactions related to its acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interaction with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-16-4-2-3-5-18(16)13-24-22(27)23(28)25-14-19(26-8-10-29-11-9-26)17-6-7-20-21(12-17)31-15-30-20/h2-7,12,19H,8-11,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQNNSZSCUZPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylbenzyl)ethanediamide

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